![molecular formula C21H18N2O7 B2938369 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892759-02-3](/img/structure/B2938369.png)
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .
Molecular Structure Analysis
The TMP group is a six-membered electron-rich ring . It is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Chemical Reactions Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Scientific Research Applications
Antibacterial and Antifungal Properties
- A study demonstrated the synthesis of compounds related to 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, which showed significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Anticancer Activities
- Another study found that derivatives of 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibited moderate cytotoxicity against various cancer cell lines, indicating potential use in cancer research and therapy (Jiang et al., 2014).
Synthesis and Characterization
- The compound's derivatives have been synthesized and characterized using NMR spectroscopy, revealing insights into their molecular structures. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields, including medicinal chemistry (Kim et al., 2018).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds, providing a deeper understanding of their potential biological interactions. This is important for drug development and the study of the compound's mechanism of action (Mandala et al., 2013).
Novel Synthesis Methods
- Innovative synthesis methods, such as one-pot and solvent-free approaches, have been developed for compounds related to 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, showcasing advancements in chemical synthesis techniques (Velpula et al., 2015).
Photochemical Applications
- Photochemical studies of derivatives have shown interesting properties, like the formation of angular pentacyclic compounds, suggesting applications in materials science and photophysics (Dalal et al., 2017).
Quantum Studies and Thermodynamic Properties
- Quantum studies and analyses of thermodynamic properties have been conducted, which can contribute to a better understanding of the compound's physical and chemical properties under various conditions (Halim & Ibrahim, 2022).
Mechanism of Action
Target of Action
These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
One study mentions a compound that inhibitedTaq polymerase and telomerase , triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin . This could provide some insight into the possible interactions of the compound with its targets.
Biochemical Pathways
The inhibition of the aforementioned targets by tmp-bearing compounds would likely affect several biochemical pathways, including those involved incell division , protein folding , oxidative stress response , gene expression , signal transduction , and drug efflux .
Result of Action
Given the targets it is known to inhibit, it can be inferred that the compound may have potentialanti-cancer , anti-fungal , anti-bacterial , and antiviral effects .
Future Directions
properties
IUPAC Name |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-25-13-5-6-15-11(7-13)8-14(21(24)29-15)20-22-19(23-30-20)12-9-16(26-2)18(28-4)17(10-12)27-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOQJWMFRZHHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
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